6-Chloro-2-(4-ethylthiophenyl)benzoic acid
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Overview
Description
6-Chloro-2-(4-ethylthiophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro group at the 6th position and an ethylthio group attached to the phenyl ring at the 4th position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-ethylthiophenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 6-chlorobenzoic acid and 4-ethylthiophenol.
Formation of Intermediate: The intermediate compound is formed through a nucleophilic substitution reaction where the ethylthio group is introduced to the phenyl ring.
Final Product Formation: The final product, this compound, is obtained through further purification and crystallization processes.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogenated product.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(4-ethylthiophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-ethylthiophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and ethylthio groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
6-Chloro-2-(4-methylthiophenyl)benzoic acid: Similar structure but with a methylthio group instead of an ethylthio group.
6-Chloro-2-(4-ethylphenyl)benzoic acid: Lacks the sulfur atom in the ethylthio group.
6-Bromo-2-(4-ethylthiophenyl)benzoic acid: Contains a bromo group instead of a chloro group.
Uniqueness: 6-Chloro-2-(4-ethylthiophenyl)benzoic acid is unique due to the presence of both chloro and ethylthio groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-6-(4-ethylsulfanylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2S/c1-2-19-11-8-6-10(7-9-11)12-4-3-5-13(16)14(12)15(17)18/h3-9H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIPHTUZUQXMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-64-9 |
Source
|
Record name | [1,1′-Biphenyl]-2-carboxylic acid, 3-chloro-4′-(ethylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261955-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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